molecular formula C20H22N2O3 B5988618 1-benzoyl-N-(4-ethoxyphenyl)prolinamide

1-benzoyl-N-(4-ethoxyphenyl)prolinamide

Cat. No.: B5988618
M. Wt: 338.4 g/mol
InChI Key: IKGZVVRVMMSJMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzoyl-N-(4-ethoxyphenyl)prolinamide is a prolinamide derivative characterized by a benzoyl group attached to the pyrrolidine ring of proline and an N-linked 4-ethoxyphenyl substituent. This structure combines a rigid proline backbone with aromatic and ether functionalities, which may enhance its binding affinity to biological targets. The ethoxy group at the para position of the phenyl ring is a critical structural feature, influencing solubility, metabolic stability, and receptor interactions .

Properties

IUPAC Name

1-benzoyl-N-(4-ethoxyphenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-2-25-17-12-10-16(11-13-17)21-19(23)18-9-6-14-22(18)20(24)15-7-4-3-5-8-15/h3-5,7-8,10-13,18H,2,6,9,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGZVVRVMMSJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CCCN2C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity
This compound Prolinamide Benzoyl, 4-ethoxyphenyl C₂₀H₂₂N₂O₃ 338.4* Potential P2X7 modulation
N1-(4-(Dimethylamino)phenethyl)-N2-(4-ethoxyphenyl)oxalamide Oxalamide Dimethylaminophenethyl, 4-ethoxyphenyl C₂₂H₂₈N₄O₃ 396.5* Enhanced metabolic stability
Phenacetin (N-(4-Ethoxyphenyl)acetamide) Acetamide Ethoxyphenyl, acetyl C₁₀H₁₃NO₂ 179.2 Analgesic, antipyretic
4-Acetyl-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide Piperazine-carboxamide Ethoxyphenyl, acetyl, piperazine C₁₉H₂₆N₄O₄ 374.4 Receptor-targeted activity
N-(4-Ethoxyphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide Tetrazole-thioether Ethoxyphenyl, tetrazole, ethylphenyl C₂₁H₂₄N₆O₂S 424.5 Antibacterial/antifungal

*Calculated based on analogous compounds in the evidence.

Pharmacokinetic and Pharmacodynamic Differences

  • Metabolism : Ethoxy groups resist oxidative degradation better than methoxy or methyl groups, reducing first-pass metabolism .
  • Solubility : Prolinamide derivatives generally exhibit moderate water solubility, but the ethoxyphenyl group may lower it compared to polar analogs like piperazine-carboxamides .
  • Target Selectivity : The benzoyl-prolinamide scaffold may preferentially modulate purinergic receptors (e.g., P2X7), while tetrazole-thioether analogs (e.g., ) target microbial enzymes .

Research Findings and Mechanistic Insights

  • Receptor Modulation : Prolinamide derivatives, including the target compound, are hypothesized to inhibit P2X7 receptors, which are implicated in neuroinflammation and chronic pain .
  • Antimicrobial Potential: Structural parallels to tetrazole-thioether compounds suggest possible antibacterial activity, though this requires validation .
  • Toxicity Considerations : Ethoxy-containing compounds (e.g., Phenacetin) have historical associations with nephrotoxicity, necessitating safety profiling for the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.